molecular formula C12H18ClN B14435275 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride CAS No. 74332-82-4

1-(alpha-Methylbenzyl)pyrrolidine hydrochloride

Katalognummer: B14435275
CAS-Nummer: 74332-82-4
Molekulargewicht: 211.73 g/mol
InChI-Schlüssel: NCUWAOHTDGMYGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(alpha-Methylbenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with alpha-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of alpha-methylbenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(alpha-Methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride is unique due to the presence of the alpha-methylbenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Eigenschaften

CAS-Nummer

74332-82-4

Molekularformel

C12H18ClN

Molekulargewicht

211.73 g/mol

IUPAC-Name

1-(1-phenylethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H

InChI-Schlüssel

NCUWAOHTDGMYGF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.